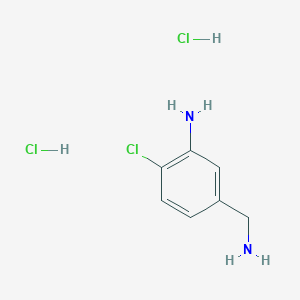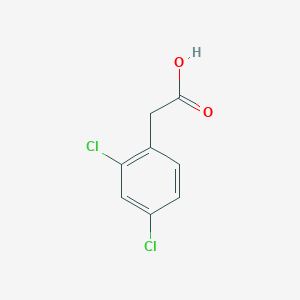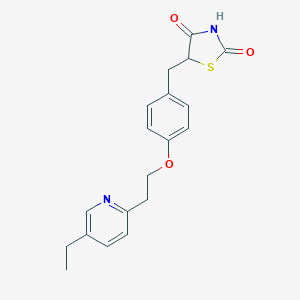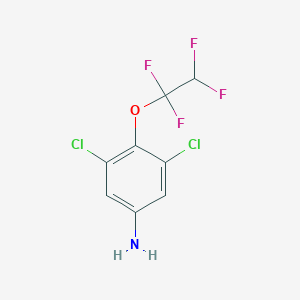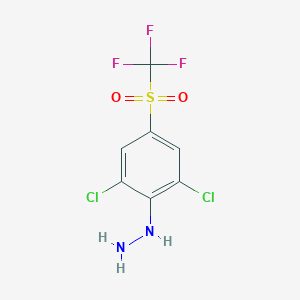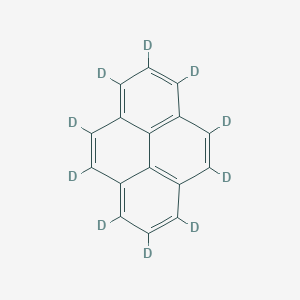
Pyrène-d10
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrene derivatives and related compounds involves several advanced organic synthesis techniques, including palladium-catalyzed cross-coupling reactions and platinum-mediated assembly of pyrene units. For example, [4]cyclo-2,7-pyrenylene, a cyclic tetramer of pyrene, was synthesized from pyrene in a multi-step process involving the assembly of pyrene units mediated by platinum and subsequent reductive elimination of platinum, achieving an overall yield of 18% (Iwamoto et al., 2014).
Molecular Structure Analysis
The molecular structure of pyrene and its derivatives, such as [4]cyclo-2,7-pyrenylene, demonstrates the full conjugation of pyrene units and the significant effects of cyclic structure on the electronic properties of pyrene oligomers. The cyclic structure leads to electronic properties distinct from those of corresponding linear oligomers, where each pyrene unit is electronically isolated (Iwamoto et al., 2014).
Chemical Reactions and Properties
Pyrene and its derivatives participate in various chemical reactions that highlight their reactivity and potential applications. For example, the synthesis of pyrene-fused thioxanthenes involves a concise route leading to the study of their crystal structures and photophysical properties. This approach enables the exploration of pyrene's role in forming complex molecular structures with unique electronic and optical properties (Zhang et al., 2017).
Physical Properties Analysis
Pyrene derivatives exhibit diverse physical properties, including high thermal stability and distinct photophysical behaviors. For instance, a series of pyrene substituted 1,3,4-oxadiazole derivatives displayed strong indigo-blue fluorescence and efficient blue emission, indicating their potential use in optoelectronic devices (Najare et al., 2019).
Chemical Properties Analysis
The chemical properties of pyrene and its derivatives, such as their electronic structures and nonlinear optical properties, are influenced by the environment and modifications to the pyrene core. Studies using density functional theory (DFT) have shown that solvents and substitutions like chlorination significantly affect the molecules' properties, highlighting the adaptability and versatility of pyrene for various applications (Gidado et al., 2021).
Applications De Recherche Scientifique
Norme analytique
Le pyrène-d10 est souvent utilisé comme norme analytique dans la recherche scientifique . Une norme analytique est un produit chimique de haute qualité qui est utilisé pour comparer la qualité et la pureté d'autres substances. Elle sert de point de référence dans divers types de procédures analytiques.
Luminophores à émission induite par l'agrégation
Les composés à base de pyrène, y compris le this compound, ont été étudiés pour leur comportement photophysique unique, en particulier leurs propriétés d'émission induite par l'agrégation (AIE) . Les chromophores traditionnels présentent une fluorescence élevée en solutions diluées, mais leur luminescence est éteinte à des concentrations élevées ou à l'état d'agrégat, un phénomène connu sous le nom de « extinction causée par l'agrégation » (ACQ). Cependant, certains luminophores, y compris ceux à base de pyrène, peuvent présenter une fluorescence faible ou nulle en solution, mais ils sont très émissifs à l'état d'agrégat ou solide, un phénomène défini comme AIE .
Diodes électroluminescentes organiques (OLED)
L'effet ACQ est un défi dans les diodes électroluminescentes organiques (OLED), où l'effet est plus grave à l'état solide . Les chercheurs explorent des moyens de surmonter l'effet ACQ observé dans la chimie du pyrène, y compris le this compound, afin d'améliorer les performances des OLED .
Cellules électrochimiques électroluminescentes
Comme les OLED, les cellules électrochimiques électroluminescentes sont également confrontées à des défis dus à l'effet ACQ. Le this compound et d'autres composés à base de pyrène sont étudiés pour leur potentiel à surmonter ce problème et à améliorer les performances de ces cellules .
Conception de nouveaux matériaux organiques fonctionnels
Les propriétés uniques du this compound, telles que ses caractéristiques AIE, en font un candidat prometteur pour la conception de nouveaux matériaux organiques fonctionnels . Ces matériaux pourraient avoir une large gamme d'applications, de l'électronique à la photonique
Safety and Hazards
Pyrene-d10 is classified as very toxic to aquatic life with long-lasting effects . It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
Orientations Futures
Pyrene-based structures, such as Pyrene-d10, have been used in the synthesis of metal–organic frameworks (MOFs), which have shown promising results in several applications . This suggests potential future directions in the design and development of novel pyrene-based structures and their utilization for different applications .
Mécanisme D'action
Target of Action
Pyrene-d10 is a deuterium-labeled version of Pyrene It’s known that pyrene and its derivatives interact with various enzymes and proteins involved in the metabolism and detoxification of polycyclic aromatic hydrocarbons (pahs) .
Mode of Action
It’s known that deuterium-labeled compounds like pyrene-d10 are often used as tracers in drug development processes . The incorporation of stable heavy isotopes like deuterium into drug molecules can affect their pharmacokinetic and metabolic profiles .
Biochemical Pathways
Research on pyrene degradation has shown that two biochemical pathways are involved . These pathways are initiated by the action of pyrene dioxygenase enzymes, encoded by the nidA and nidA3 genes . These enzymes add hydroxyl groups to the aromatic rings of Pyrene, leading to the formation of arene epoxide intermediates .
Pharmacokinetics
It’s known that the incorporation of deuterium into drug molecules can affect their pharmacokinetic profiles . This can potentially lead to changes in the bioavailability of the drug.
Result of Action
The use of deuterium-labeled compounds like pyrene-d10 allows for precise tracking and quantification during drug development processes .
Action Environment
It’s known that environmental conditions can significantly affect the degradation and transformation of pahs like pyrene .
Propriétés
IUPAC Name |
1,2,3,4,5,6,7,8,9,10-decadeuteriopyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBEAQIROQSPTKN-LHNTUAQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=CC=CC(=C43)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C2=C3C(=C1[2H])C(=C(C4=C(C(=C(C(=C43)C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90938045 | |
| Record name | Pyrene-d10 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90938045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1718-52-1 | |
| Record name | Pyrene-d10 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1718-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrene-d10 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001718521 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrene-d10 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90938045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrene-d10 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Pyrene-d10, when added to bitumen before coking, serves as an "indicator" of hydrogen exchange reactions. [] As coking progresses, hydrogen atoms from the bitumen transfer to pyrene-d10, replacing deuterium. Analyzing the degree of deuterium exchange in pyrene-d10 reveals the extent of hydrogen shuttling that occurred during the coking process. [] This approach provides valuable insight into the complex reaction mechanisms of bitumen coking without significantly altering the process itself. []
ANone: Pyrene-d10 (C16D10) has a molecular weight of 218.33 g/mol. It is structurally identical to pyrene (C16H10) with all ten hydrogen atoms replaced by deuterium.
A: Deuteration leads to changes in vibrational frequencies due to the mass difference between hydrogen and deuterium. For instance, the infrared (IR) spectra of pyrene-d10 exhibit shifts in bands associated with C-H vibrations compared to pyrene. [] These isotopic shifts are valuable for vibrational assignments and studying molecular dynamics. [, ] Additionally, differences are observed in fluorescence lifetimes between pyrene-h10 and pyrene-d10, particularly at specific vibrational energy levels. []
A: Researchers have incorporated pyrene-d10 into PMMA to study the polymer's photophysical properties as a function of temperature. [] By analyzing the fluorescence lifetimes and yields of pyrene-d10 within the PMMA matrix, they gain insights into the temperature dependence of nonradiative transitions within the polymer. []
ANone: This section is not applicable as the provided research does not focus on the catalytic properties of pyrene-d10.
ANone: This section is not applicable as the provided research does not extensively cover computational studies on pyrene-d10.
ANone: These aspects are not relevant to the provided research, which primarily focuses on pyrene-d10 as a spectroscopic tool and probe for studying various chemical and physical phenomena.
A: While pyrene-d10 offers specific advantages as an "indicator" in hydrogen transfer studies, other deuterated aromatic compounds could potentially serve similar purposes. [] The choice of an alternative would depend on the specific reaction being studied and the desired properties of the probe molecule.
ANone: This information is not available within the provided research papers.
A: The diverse applications of pyrene-d10 highlight its value across multiple scientific fields. Its use in studying bitumen coking [], polymer dynamics [], and photoinduced electron transfer reactions [] demonstrates its versatility as a tool in organic chemistry, materials science, and photochemistry. By providing insights into fundamental molecular processes, pyrene-d10 facilitates a deeper understanding across these disciplines.
ANone: Several analytical techniques are crucial for studying pyrene-d10:
- Gas Chromatography-Mass Spectrometry (GC-MS): Used to separate, identify, and quantify pyrene-d10 in complex mixtures, such as environmental samples or reaction products. [, , , ]
- Electron Spin Resonance (ESR): Employed to investigate the triplet state dynamics and energy transfer processes involving pyrene-d10 in mixed crystal systems. [, , ]
- Fluorescence Spectroscopy: Utilized to study excited state dynamics, including fluorescence lifetimes and quantum yields of pyrene-d10 in various environments. [, , , , , ]
- Infrared (IR) Spectroscopy: Used to identify and assign vibrational modes, study molecular structure, and investigate interactions of pyrene-d10 with other molecules. []
A: Accurate quantification often involves the use of internal standards, such as pyrene-d10 itself, alongside analytical techniques like GC-MS. [, , , ] This approach helps correct for variations in instrument response and sample losses during extraction and analysis, improving the accuracy and reliability of the measurements.
ANone: Specific information regarding the environmental impact and degradation of pyrene-d10 is not extensively discussed in the provided research papers.
A: This aspect is not directly addressed in the research papers, although one study investigates the solvent-dependent spectral shifts in pyrene-d10. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



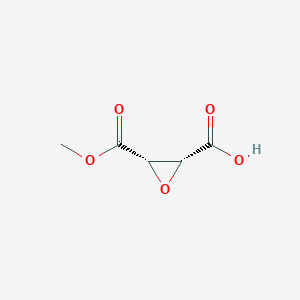
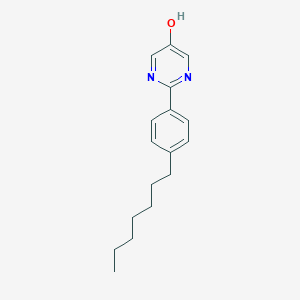
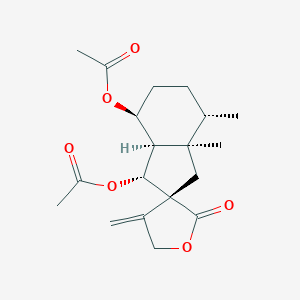
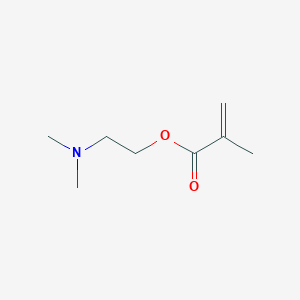
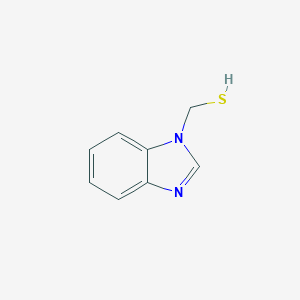
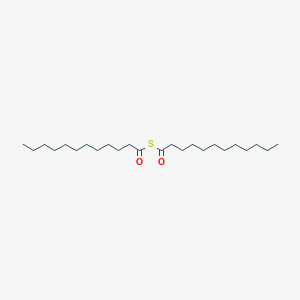
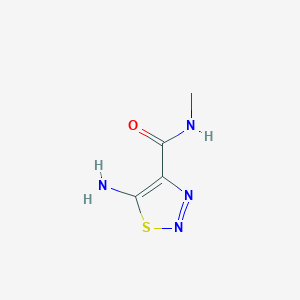
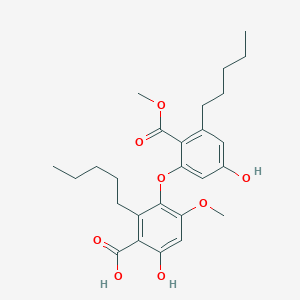
![1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine](/img/structure/B26382.png)
